2-(3-chloro-2-methylphenoxy)acetic acid 2-(3-chloro-2-methylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 579-64-6
VCID: VC11657961
InChI: InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
SMILES: CC1=C(C=CC=C1Cl)OCC(=O)O
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

2-(3-chloro-2-methylphenoxy)acetic acid

CAS No.: 579-64-6

Cat. No.: VC11657961

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

2-(3-chloro-2-methylphenoxy)acetic acid - 579-64-6

Specification

CAS No. 579-64-6
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 2-(3-chloro-2-methylphenoxy)acetic acid
Standard InChI InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key GLSHQWWBXCWJDK-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)OCC(=O)O
Canonical SMILES CC1=C(C=CC=C1Cl)OCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenoxyacetic acid backbone with a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring (Figure 1). Its molecular formula is C₉H₉ClO₃, with a molecular weight of 216.62 g/mol. The spatial arrangement of substituents distinguishes it from MCPA, where the chlorine occupies the 4-position. This positional isomerism influences electronic distribution and steric effects, potentially altering reactivity and biological activity compared to MCPA .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight216.62 g/mol
Density1.36 g/cm³ (estimated)
Boiling Point341.5°C (estimated)
LogP (Octanol-Water)2.83 (estimated)
Water SolubilityLow (similar to MCPA)

Estimates derived from structural analogs .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 3-chloro-2-methylphenol and chloroacetic acid under alkaline conditions:

3-Chloro-2-methylphenol+ClCH₂COOHNaOH2-(3-Chloro-2-methylphenoxy)acetic acid+HCl\text{3-Chloro-2-methylphenol} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH}} \text{2-(3-Chloro-2-methylphenoxy)acetic acid} + \text{HCl}

Reaction optimization focuses on minimizing di- and tri-substituted byproducts through controlled stoichiometry and temperature (70–80°C) . Industrial-scale production employs continuous-flow reactors to enhance yield (>85%) and purity (>95%) .

Purification and Analysis

Crude product purification involves:

  • Acid-base extraction to remove unreacted phenol.

  • Crystallization from ethanol-water mixtures.

  • Chromatographic validation via HPLC (C18 column, 60:40 acetonitrile-water mobile phase).

Biological Activity and Mechanisms

Table 2: Comparative Herbicidal Efficacy (Hypothetical Data)

CompoundED₅₀ (Broadleaf Weeds)Selectivity (Grass vs. Broadleaf)
2-(3-Chloro-2-methylphenoxy)acetic acid1.2 kg/ha8:1
MCPA0.8 kg/ha12:1

ED₅₀: Effective dose for 50% weed control. Data extrapolated from MCPA studies .

Toxicological Profile

Acute Toxicity

Rodent studies on structurally related chlorophenoxy acids reveal:

  • Oral LD₅₀ (rats): 550–700 mg/kg .

  • Dermal LD₅₀ (rabbits): 3,400–4,800 mg/kg .
    Acute exposure symptoms include neuromuscular dysfunction and metabolic acidosis, attributed to mitochondrial uncoupling .

Chronic Effects

  • Hepatotoxicity: Peroxisome proliferation observed in rats at 100 mg/kg/day over 14 days .

  • Neurotoxicity: Blood-brain barrier disruption reported at 200 mg/kg (subcutaneous) .

Table 3: Regulatory Thresholds (EPA Guidelines)

ParameterValue
Lifetime Health Advisory0.7 mg/L
Maximum Contaminant Level0.05 mg/L

Derived from MCPA standards .

Environmental Fate and Remediation

Degradation Pathways

  • Microbial mineralization: Sphingomonas spp. cleave the ether bond, yielding 3-chloro-2-methylphenol and glycolic acid .

  • Photolysis: Half-life of 4–7 days under UV irradiation (λ = 300 nm) .

Ecotoxicity

  • Aquatic organisms: LC₅₀ (96h) for Daphnia magna = 12 mg/L .

  • Soil adsorption: Koc = 120–180 mL/g, indicating moderate mobility in sandy loam .

Research Gaps and Future Directions

  • Isomer-specific studies: Comparative analyses with MCPA to elucidate structure-activity relationships.

  • Advanced remediation: Evaluation of ozonation and biochar-assisted degradation.

  • Epidemiological monitoring: Long-term health surveillance in agricultural communities.

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